molecular formula C23H22N4O3 B11321714 5-(4-ethoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11321714
M. Wt: 402.4 g/mol
InChI Key: ITVMGZCDSMBNGC-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyrazolyl group, and an oxazole carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(4-ethoxyphenyl)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1,2-oxazole-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Introduction of the ethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the ethoxyphenyl group is introduced to the pyrazole ring.

    Formation of the oxazole ring: This can be accomplished through a cyclization reaction involving an appropriate amide and a halogenated ketone.

    Coupling of the pyrazole and oxazole rings: This final step typically involves a condensation reaction under basic conditions to form the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-(4-Ethoxyphenyl)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted derivatives of the original compound.

Scientific Research Applications

5-(4-Ethoxyphenyl)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-ethoxyphenyl)-N-{1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}-1,2-oxazole-3-carboxamide stands out due to its unique combination of structural features. Similar compounds include:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 4-Methoxyphenylacetic acid

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H22N4O3/c1-3-29-19-10-8-18(9-11-19)21-14-20(26-30-21)23(28)25-22-12-13-24-27(22)15-17-6-4-16(2)5-7-17/h4-14H,3,15H2,1-2H3,(H,25,28)

InChI Key

ITVMGZCDSMBNGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)C

Origin of Product

United States

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